5-(Methoxymethoxy)pent-2-yne
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Overview
Description
5-(Methoxymethoxy)pent-2-yne is an organic compound with the molecular formula C7H12O2 It is characterized by the presence of a methoxymethoxy group attached to a pent-2-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethoxy)pent-2-yne typically involves the reaction of 3-pentyn-1-ol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with methoxymethyl chloride to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethoxy)pent-2-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of 5-(methoxymethoxy)pent-2-ynal or 5-(methoxymethoxy)pentanoic acid.
Reduction: Formation of 5-(methoxymethoxy)pent-2-ene or 5-(methoxymethoxy)pentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Methoxymethoxy)pent-2-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methoxymethoxy)pent-2-yne involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the methoxymethoxy group can undergo hydrolysis to release methanol and form an aldehyde or ketone. These reactions can modulate biological pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Pentyn-1-ol: A precursor in the synthesis of 5-(Methoxymethoxy)pent-2-yne.
2-Pentyne: A structurally similar alkyne with different functional groups.
5-Methoxypent-2-yne: Lacks the methoxymethoxy group but shares the alkyne backbone.
Properties
CAS No. |
101533-94-2 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5-(methoxymethoxy)pent-2-yne |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6-9-7-8-2/h5-7H2,1-2H3 |
InChI Key |
RGJXNGZGCGSZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCOCOC |
Origin of Product |
United States |
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